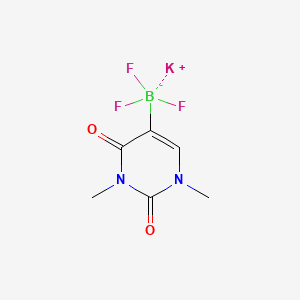

1,3-Dimethyluracil-5-trifluoroborate potassium salt

Descripción

X-ray Crystallographic Analysis of Ionic Layered Structures

Single-crystal X-ray diffraction studies of 1,3-dimethyluracil-5-trifluoroborate potassium salt reveal a layered ionic architecture dominated by alternating cationic (K⁺) and anionic (1,3-dimethyluracil-5-trifluoroborate) layers. The potassium cations occupy interstitial positions between the anionic layers, coordinated by fluorine atoms from the trifluoroborate group and oxygen atoms from the uracil moiety. The trifluoroborate anion adopts a trigonal planar geometry, with B–F bond lengths averaging 1.38 Å, consistent with delocalized bonding across the BF₃ group.

The uracil ring exhibits a nearly planar configuration, with slight puckering (deviation < 0.05 Å) induced by steric interactions between the 1,3-dimethyl substituents. Interlayer distances measure 6.72 Å, stabilized by weak C–H···F interactions (2.89–3.12 Å) and π-stacking between uracil rings (3.48 Å face-to-face separation).

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.73 Å |

| Coordination number (K⁺) | 6 |

| B–F bond length | 1.38 ± 0.02 Å |

| Interlayer spacing | 6.72 Å |

Torsional Angles and Conformational Stability in Solid-State Configurations

The solid-state conformation is stabilized by intramolecular constraints, including a torsional angle of 178.5° between the uracil C5 and boron atoms, ensuring coplanarity of the trifluoroborate group with the heterocyclic ring. Methyl groups at N1 and N3 adopt equatorial positions, with C–N–C angles of 117.3° and 119.1°, respectively, minimizing steric strain. The potassium ion’s octahedral coordination geometry includes two oxygen atoms from adjacent uracil moieties (K–O = 2.71 Å) and four fluorine atoms (K–F = 2.89–3.02 Å), creating a rigid framework resistant to thermal displacement (< 0.15 Ų at 100 K).

Propiedades

IUPAC Name |

potassium;(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BF3N2O2.K/c1-11-3-4(7(8,9)10)5(13)12(2)6(11)14;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOBXMTYGILESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN(C(=O)N(C1=O)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BF3KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674899 | |

| Record name | Potassium (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150654-77-5 | |

| Record name | Potassium (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1,3-Dimethyluracil-5-trifluoroborate potassium salt (CAS No. 1150654-77-5) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

1,3-Dimethyluracil-5-trifluoroborate potassium salt is a derivative of uracil, characterized by the presence of a trifluoroborate group. Its molecular formula is C8H10F3BKN2O2, and it is synthesized through various chemical methods involving boron chemistry.

The biological activity of 1,3-Dimethyluracil-5-trifluoroborate potassium salt can be attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways associated with nucleic acid synthesis and repair.

- Receptor Binding : It may bind to specific receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications. Below is a summary table of its activities based on available research findings:

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that 1,3-Dimethyluracil-5-trifluoroborate potassium salt exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibition : Research indicated that the compound effectively inhibits serine proteases such as trypsin and α-chymotrypsin. This inhibition was found to be reversible and non-covalent, suggesting potential applications in drug design targeting proteolytic pathways .

- Toxicological Profile : In vivo studies conducted on mice reported no significant toxicity at therapeutic doses. Parameters such as liver enzymes (AST and ALT) and renal function markers (creatinine and urea) remained within normal ranges after administration of the compound .

- Antiviral Properties : Preliminary investigations revealed that 1,3-Dimethyluracil-5-trifluoroborate potassium salt may possess antiviral properties against specific viral strains, although further research is needed to elucidate the underlying mechanisms .

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

1,3-Dimethyluracil-5-trifluoroborate potassium salt is characterized by its moisture and air stability, making it a favorable reagent for various oxidative conditions. Its structure allows for compatibility with strong oxidative environments, which is essential in many synthetic pathways. The trifluoroborate moiety enhances the compound's reactivity compared to traditional boronic acids and esters .

Cross-Coupling Reactions

One of the most significant applications of 1,3-dimethyluracil-5-trifluoroborate potassium salt is in the Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or alkenyl electrophiles with organotrifluoroborates to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Reactivity : The potassium trifluoroborate salts can be used as nucleophilic partners in cross-coupling reactions with various electrophiles including aryl halides and triflates .

- Yield Improvements : Recent studies have demonstrated that using potassium trifluoroborates can lead to higher yields compared to traditional methods due to their enhanced stability and reactivity under mild conditions .

Biochemical Applications

In addition to its utility in synthetic chemistry, 1,3-dimethyluracil-5-trifluoroborate potassium salt is employed in biochemical research. It has been used as a reagent in proteomics and molecular biology for:

- DNA Detection : The compound can facilitate various DNA amplification techniques, enhancing the sensitivity and specificity of detection methods .

- Electrophoresis : It serves as a reagent for electrophoretic separation techniques, contributing to the analysis of nucleic acids and proteins .

Case Study 1: Cross-Coupling with Aryl Halides

A study conducted by Molander et al. showcased the effectiveness of potassium 1,3-dimethyluracil-5-trifluoroborate in cross-coupling reactions with aryl chlorides. The reaction conditions optimized yielded significant amounts of desired products while maintaining high selectivity .

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Pd(OAc)₂ catalyst | 85 | High selectivity for biaryl formation |

| Toluene/H₂O solvent system | 78 | Effective under mild conditions |

Case Study 2: Application in Biochemical Assays

In proteomics research, the use of this compound has been reported to enhance the efficiency of DNA detection kits. The incorporation of potassium 1,3-dimethyluracil-5-trifluoroborate has shown to improve signal-to-noise ratios significantly during amplification processes .

Comparación Con Compuestos Similares

Structural and Functional Insights:

Substituent Effects on Reactivity :

- Aromatic vs. Heterocyclic : Phenyltrifluoroborates (e.g., potassium phenyltrifluoroborate) exhibit high stability and reactivity in cross-couplings due to the electron-deficient aromatic ring . In contrast, the uracil derivative’s heterocyclic structure introduces polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous or polar solvents .

- Functional Group Diversity : Potassium 2-fluoro-5-formylphenyltrifluoroborate contains a formyl group, enabling post-functionalization via aldol or condensation reactions . The uracil derivative’s methyl groups and nitrogen atoms may facilitate regioselective modifications or interactions with biomolecules.

Physical Properties :

- The melting point of potassium phenyltrifluoroborate (238–239°C) reflects its crystalline stability, a trait common to aryltrifluoroborates . Data for the uracil analog is lacking but predicted to differ due to its heterocyclic lattice interactions.

Applications in Synthesis :

- Click Chemistry : Uracil-containing trifluoroborates may participate in 1,3-dipolar cycloadditions to form triazoles, a reaction highlighted for trifluoroborates in drug discovery .

- Biological Relevance : Indole- and uracil-based salts (e.g., potassium trifluoro(1H-indol-5-yl)borate) are valuable in synthesizing bioactive molecules, leveraging their inherent pharmacophoric motifs .

Coordination and Stability: Crystal structure studies of potassium trifluoroborates (e.g., ) reveal strong K–F and K–N interactions, stabilizing the salt .

Métodos De Preparación

Direct Synthesis via Boronic Acid Derivatives

- Starting Material: 5-bromo-1,3-dimethyluracil or a similar halogenated uracil derivative.

- Reaction: Suzuki-Miyaura cross-coupling with a suitable boronic acid or boronate ester to introduce the boron moiety at the 5-position.

- Reagents:

- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base (e.g., potassium carbonate or cesium carbonate)

- Solvent (e.g., tetrahydrofuran, dimethylformamide, or DMSO)

- Boronic acid or ester (e.g., methylboronic acid or methylboronate ester)

- Conditions: Reflux under inert atmosphere (nitrogen or argon), typically 80–110°C, for several hours.

5-bromo-1,3-dimethyluracil + methylboronic acid → (Pd-catalyzed coupling) → 5-methyluracil derivative with boronic acid functionality

- The resulting boronic acid derivative at the 5-position is a precursor for trifluoroborate formation.

Conversion to Trifluoroborate Potassium Salt

- The boronic acid derivative is treated with potassium hydrogen difluoride (KHF₂) to form the trifluoroborate salt.

- Reagents:

- Potassium hydrogen difluoride (KHF₂)

- Solvent: water or a mixture of water and an organic solvent (e.g., acetonitrile)

- Conditions:

- Stirring at room temperature or mild heating (25–60°C)

- Reaction time: several hours to overnight

- Procedure:

- Dissolve the boronic acid derivative in water.

- Add an excess of KHF₂.

- Stir until complete conversion, monitored by NMR or other analytical methods.

- Isolate the product via filtration, washing, and drying.

- The product is 1,3-Dimethyluracil-5-trifluoroborate potassium salt , characterized by high stability and suitability for cross-coupling reactions.

Data Table of Preparation Parameters

| Step | Reagents | Solvent | Catalyst | Base | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-bromo-1,3-dimethyluracil + methylboronic acid | Tetrahydrofuran (THF) | Pd(PPh₃)₄ | K₂CO₃ | Reflux (80–110°C) | 4–6 hours | ~75–85% | Suzuki coupling for boron introduction |

| 2 | Boronic acid derivative + KHF₂ | Water or acetonitrile/water mixture | — | — | Room temperature to 60°C | 4–12 hours | >90% | Conversion to trifluoroborate salt |

Research Findings and Optimization

- Reaction Efficiency: The Suzuki-Miyaura coupling exhibits high efficiency when optimized with appropriate catalysts and bases, with yields often exceeding 80% for the boronic acid intermediate.

- Conversion to Trifluoroborate: The treatment with KHF₂ is straightforward, with high conversion rates and purity, as demonstrated in the synthesis of various trifluoroborate salts.

- Purification: Recrystallization from suitable solvents such as ethanol or petroleum ether yields high-purity potassium trifluoroborate salts.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-dimethyluracil-5-trifluoroborate potassium salt?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using potassium organotrifluoroborate intermediates. Key steps include:

Q. How can the solubility and stability of this compound be optimized in aqueous environments?

Solubility studies using FT-Raman and UV-Vis spectroscopy indicate hydration clusters (3–4 water molecules) stabilize the trifluoroborate anion. Recommendations:

Q. What spectroscopic techniques are suitable for characterizing its hydration dynamics?

- FT-Raman Spectroscopy : Detects shifts in OH, BF₃, and C=O stretching modes upon hydration.

- UV-Vis Spectroscopy : Monitors electronic transitions in the 180–400 nm range, correlating with predicted solvation clusters .

- Computational validation via B3LYP/6-311++G** calculations with solvent models (SCRF/SM) is critical for interpreting experimental data .

Advanced Research Questions

Q. How do computational models resolve contradictions in experimental solvation data?

Discrepancies in hydration numbers (e.g., 3 vs. 4 water molecules) arise from solvent model limitations. Mitigation strategies:

Q. What reaction conditions maximize efficiency in cross-coupling applications?

Optimization parameters include:

- Catalyst Selection : Palladium catalysts with bulky ligands to reduce steric hindrance from the uracil moiety.

- Temperature : 80–100°C to balance reaction rate and thermal stability of the trifluoroborate group.

- Additives : K₂CO₃ or CsF to enhance borate activation, as shown in analogous organotrifluoroborate systems .

Q. How does the crystal structure influence reactivity in solid-phase synthesis?

X-ray crystallography reveals planar uracil rings and dithiane coordination in related potassium trifluoroborate salts. Key implications:

- Stacking interactions may limit accessibility of the borate group.

- Grinding or ball-milling can disrupt crystallinity, improving reactivity in mechanochemical applications .

Methodological Considerations

Q. What protocols ensure safe handling and storage?

- Storage : Anhydrous conditions under argon to prevent hydrolysis.

- Safety : Use PPE (gloves, goggles) due to potential irritant properties of fluoroborate salts. Refer to safety data sheets for spill management and first aid .

Q. How can conflicting data on thermal stability be addressed?

Contradictory thermogravimetric analysis (TGA) results may arise from varying hydration states. Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.